2,6-Diethylpyrazine - 13067-27-1

2,6-Diethylpyrazine

Catalog Number: EVT-291373
CAS Number: 13067-27-1
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Diethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. It plays a significant role in food chemistry and aroma research due to its distinct roasted, nutty, and earthy odor. [, , , , , , , , , ]

Source:

2,6-Diethylpyrazine is naturally found in various food items like roasted coffee, cooked meats, and certain vegetables. It is also a volatile compound produced by certain fungi and microorganisms. [, , , , , , ]

Role in Scientific Research:

2,6-Diethylpyrazine serves as a model compound in studying flavor chemistry, Maillard reaction pathways, and sensory perception. Its presence in various food products makes it a valuable marker for assessing food quality, processing effects, and authenticity. [, , , , , ]

Synthesis Analysis
  • Thermal Degradation of Amino Acids: Heating a mixture of amino acids, specifically serine and threonine, at high temperatures (300°C) can produce 2,6-diethylpyrazine. []
Physical and Chemical Properties Analysis
  • Appearance: Colorless to pale yellow liquid []
  • Odor: Roasted, nutty, earthy, popcorn-like [, , , ]
  • Boiling Point: 188-190°C []
  • Density: 0.98 g/mL []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and ether []
Applications
  • Research: Serves as a model compound for studying Maillard reactions, flavor chemistry, and sensory perception. []

Real-World Examples:

  • The roasted aroma of freshly brewed coffee is partly attributed to the presence of 2,6-diethylpyrazine. []
  • The characteristic flavor of potato chips is enhanced by the addition of 2,6-diethylpyrazine. []

2-Methyl-3-furanthiol

  • Relevance: 2-Methyl-3-furanthiol was identified alongside 2,6-diethylpyrazine in studies analyzing the aroma of beef-like process flavors derived from extruded enzyme-hydrolyzed soybean protein []. Both compounds likely contribute to the overall sensory profile of these products.

2-Methyl-3-(methylthio)furan

  • Relevance: Similar to 2,6-diethylpyrazine, 2-methyl-3-(methylthio)furan is found in beef-like process flavors from extruded enzyme-hydrolyzed soybean protein, where it contributes to the overall aroma profile [].
  • Relevance: Found alongside 2,6-diethylpyrazine in beef-like process flavors, this compound further highlights the significance of sulfur-containing compounds in generating desirable aromas in food products [].

Bis(2-methylfuryl)disulfide

  • Relevance: The presence of bis(2-methylfuryl)disulfide, along with 2,6-diethylpyrazine, in beef-like process flavors [] suggests a connection in their formation pathways and potential synergistic effects on the final aroma.

2-Ethyl-3,5-dimethylpyrazine

  • Relevance: 2-Ethyl-3,5-dimethylpyrazine was found in studies focusing on roasted aromas alongside 2,6-diethylpyrazine. Both are pyrazine derivatives, suggesting a shared formation pathway during roasting processes and a contribution to the overall roasted flavor profile [, , ].

3,5-Diethyl-2-methylpyrazine

  • Relevance: This compound is another alkylpyrazine found in conjunction with 2,6-diethylpyrazine in studies on roasted aromas, highlighting the importance of this class of compounds in generating desirable roasted notes in food [].

Hexadecanoic acid (Palmitic Acid)

  • Relevance: In the context of the provided research, hexadecanoic acid was identified as a major component in the volatile oil of Hericium erinaceus mushrooms, where 2,6-diethylpyrazine was also found as an aroma contributor []. While not directly related in terms of aroma, both are present in the same natural product.
  • Relevance: Similar to hexadecanoic acid, linoleic acid is a major component in the volatile oil of Hericium erinaceus mushrooms, a source of 2,6-diethylpyrazine [], suggesting a shared natural context.

Phenylacetaldehyde

  • Relevance: As with the fatty acids mentioned above, phenylacetaldehyde is a significant component in the volatile oil of Hericium erinaceus mushrooms []. This shared origin links it to the research on 2,6-diethylpyrazine, even though their aroma profiles differ.
  • Relevance: Benzaldehyde is another significant component identified in Hericium erinaceus mushrooms, the same source where 2,6-diethylpyrazine was studied for its aroma contribution [], suggesting they co-exist in this natural product.

Properties

CAS Number

13067-27-1

Product Name

2,6-Diethylpyrazine

IUPAC Name

2,6-diethylpyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-3-7-5-9-6-8(4-2)10-7/h5-6H,3-4H2,1-2H3

InChI Key

QDWOWLUANUBTGE-UHFFFAOYSA-N

SMILES

CCC1=CN=CC(=N1)CC

Canonical SMILES

CCC1=CN=CC(=N1)CC

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